molecular formula C20H15F3N4OS B380651 2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 314260-30-5

2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B380651
CAS RN: 314260-30-5
M. Wt: 416.4g/mol
InChI Key: MKELAJPPTVJEHI-UHFFFAOYSA-N
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Description

The compound “2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide” is a chemical with the linear formula C20H15F3N4OS . It has a molecular weight of 416.428 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Antiviral Research

The triazoloquinoline core structure is known to have potential antiviral properties. Compounds with this structure have been synthesized for antiviral screening, with some showing promising results in plaque-reduction assays . The presence of the triazoloquinoline moiety, especially when combined with a thioamide group, can be explored for the development of new antiviral agents.

Antimicrobial Activity

Triazoloquinolines are also reported to exhibit antimicrobial activities. The structural similarity of 2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide to other triazoloquinolines suggests it could be effective against bacterial and fungal pathogens. The incorporation of different substituents, such as the trifluoromethyl group, may enhance its bioactivity .

Synthesis of Novel Compounds

The compound can serve as an intermediate in the synthesis of a variety of novel compounds. Through aromatic nucleophilic substitution reactions, it can be used to create new derivatives with potential biological activities .

Chemotherapy Research

Given the cytotoxic properties of some triazoloquinoline derivatives at certain concentrations, there is a possibility to investigate the compound for chemotherapy applications. It could be part of a study to develop new chemotherapeutic agents that target specific cancer cells .

Material Science

The electronic properties of the triazoloquinoline ring system could be of interest in material science. This compound could be investigated for its potential use in organic semiconductors or other electronic materials.

Safety And Hazards

Sigma-Aldrich does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4OS/c1-12-9-17-25-26-19(27(17)16-8-3-2-7-15(12)16)29-11-18(28)24-14-6-4-5-13(10-14)20(21,22)23/h2-10H,11H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKELAJPPTVJEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

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